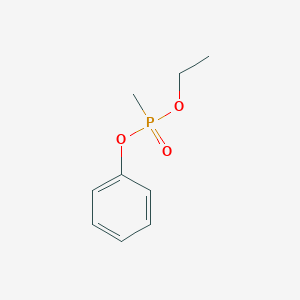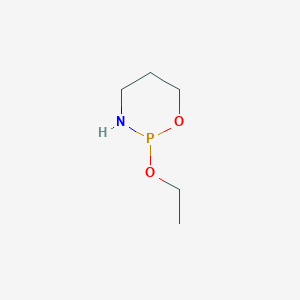
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromophenyl group attached to a benzotriazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is subsequently brominated to introduce the bromophenyl moiety.
Cyclization: Finally, the brominated intermediate undergoes cyclization to form the benzotriazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The benzotriazinone core can be formed through cyclization reactions involving suitable intermediates.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of nitro groups.
Bromination: Bromine or N-bromosuccinimide (NBS) are typical brominating agents.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate ring closure.
Major Products Formed
The major products formed from these reactions include intermediates with nitro, amine, and bromophenyl groups, ultimately leading to the formation of this compound.
科学研究应用
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications
作用机制
The mechanism of action of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the benzotriazinone core can modulate biological activity. Detailed studies on the molecular targets and pathways are essential to understand its effects fully .
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Iodophenyl)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
34489-86-6 |
|---|---|
分子式 |
C13H8BrN3O |
分子量 |
302.13 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |
InChI 键 |
MCHJCNNSXMIQLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


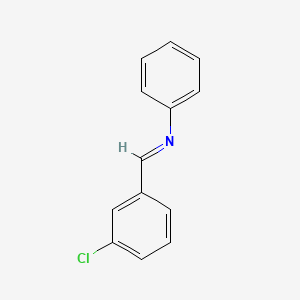
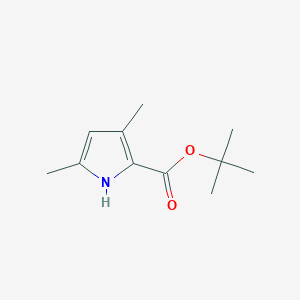

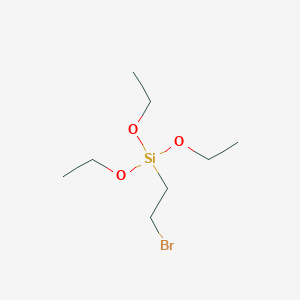
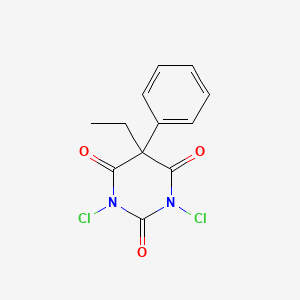
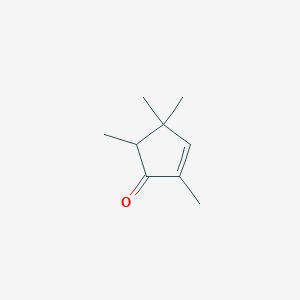
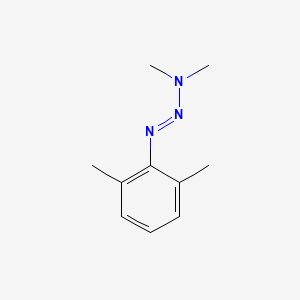


![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
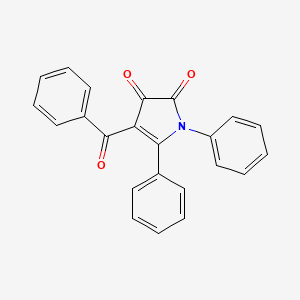
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
